molecular formula C12H14N4O3S B1531129 1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide CAS No. 1235441-05-0

1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide

Cat. No.: B1531129
CAS No.: 1235441-05-0
M. Wt: 294.33 g/mol
InChI Key: NJHCKBMHHOFFFF-UHFFFAOYSA-N
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Description

The compound “1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide” is a derivative of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H9N3O4/c1-12-7-6 (8 (14)13 (2)10 (12)17)3-5 (4-11-7)9 (15)16/h3-4H,1-2H3, (H,15,16) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 235.2 .

Scientific Research Applications

Antibacterial and Anticoccidial Activities Studies have demonstrated the effectiveness of pyrimidine derivatives in combating bacterial infections and coccidiosis, a parasitic disease in poultry. For instance, sulfadimethoxine, a compound with a pyrimidine backbone, has shown high efficacy in treating pathogenic Eimeria species in chickens and turkeys. This indicates the potential of pyrimidine derivatives in veterinary medicine and agricultural applications to improve animal health and productivity (Mitrović, Fusiek, & Schildknecht, 1971).

Anticancer Properties Research into thieno[2,3-d]pyrimidine derivatives has uncovered compounds with significant anticancer activities, particularly against breast cancer cell lines. This suggests that modifications to the pyrimidine ring can lead to promising therapeutic agents in oncology, highlighting the potential of such derivatives in the development of new anticancer drugs (Ghorab & Alsaid, 2016).

Chemical Synthesis and Catalysis Pyrimidine derivatives have been utilized as intermediates in chemical syntheses, including the preparation of compounds with herbicidal properties. This application underscores the utility of pyrimidine-based compounds in facilitating diverse chemical reactions, which can lead to the development of new materials and active agents for agricultural use (Bessard & Crettaz, 2000).

Antimicrobial Activity The synthesis and evaluation of novel pyrimidine derivatives have also been directed towards antimicrobial applications. Compounds with pyrimidine moieties have shown effective antibacterial activities against various bacterial strains, suggesting their potential use in addressing antibiotic resistance and developing new antimicrobial agents (Arshad et al., 2021).

Safety and Hazards

The safety information available indicates that the compound has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

S-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-14(2)12(19)20-7-5-8-9(13-6-7)15(3)11(18)16(4)10(8)17/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHCKBMHHOFFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)SC(=O)N(C)C)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
Reactant of Route 2
Reactant of Route 2
1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
Reactant of Route 3
Reactant of Route 3
1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
Reactant of Route 4
Reactant of Route 4
1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
Reactant of Route 5
1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
Reactant of Route 6
1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide

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